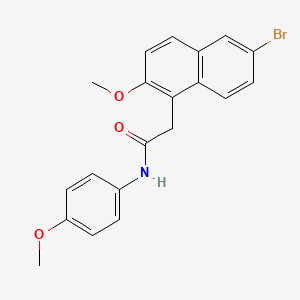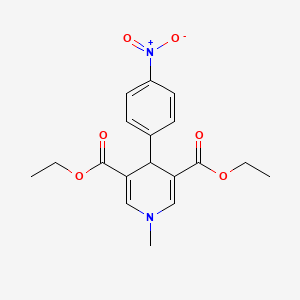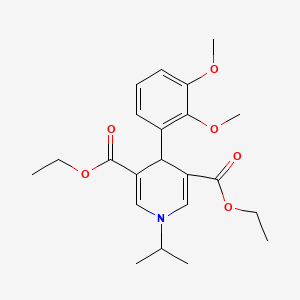![molecular formula C25H32N4O2S2 B3530461 N,N'-bis(4-methoxyphenyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B3530461.png)
N,N'-bis(4-methoxyphenyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide
Description
The compound “N,N’-bis(4-methoxyphenyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide” is a complex organic molecule. It contains a bicyclo[3.3.1]nonane core, which is a common structural motif found in many terpenoid structures . This core is substituted with various functional groups, including methoxyphenyl groups, methyl groups, and a dicarbothioamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the construction of the bicyclo[3.3.1]nonane core, followed by the introduction of the various functional groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclo[3.3.1]nonane core would likely impart a rigid, three-dimensional structure to the molecule. The presence of the methoxyphenyl groups, methyl groups, and dicarbothioamide group would further influence the molecule’s shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The bicyclo[3.3.1]nonane core might undergo reactions typical of cyclic compounds, while the functional groups could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role in determining properties like solubility, melting point, boiling point, and reactivity .Future Directions
The future research directions for this compound could include further studies to elucidate its synthesis, structure, properties, and potential applications. It could also be interesting to investigate its biological activity, given the presence of functional groups that are often found in biologically active compounds .
properties
IUPAC Name |
3-N,7-N-bis(4-methoxyphenyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2S2/c1-24-13-25(2,16-28(14-24)22(32)26-18-5-9-20(30-3)10-6-18)17-29(15-24)23(33)27-19-7-11-21(31-4)12-8-19/h5-12H,13-17H2,1-4H3,(H,26,32)(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGDAULXBOMTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CN(C1)C(=S)NC3=CC=C(C=C3)OC)(CN(C2)C(=S)NC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{5-[(2-anilino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)-2-methylbenzamide](/img/structure/B3530386.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-1-naphthamide](/img/structure/B3530393.png)

![2-({[(2-bromobenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3530409.png)
![methyl 2-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B3530412.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3530423.png)
![N~1~-(3-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3530426.png)
![5-bromo-2-methoxy-3-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3530441.png)
![dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3530451.png)
![methyl [(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B3530456.png)

![ethyl 4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate](/img/structure/B3530484.png)
